molecular formula C19H19F3N2O3 B2962725 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1396766-88-3

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2962725
CAS No.: 1396766-88-3
M. Wt: 380.367
InChI Key: HOGDMEQSBHYCPB-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a piperidine ring, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperidin-4-ylmethylamine: This intermediate can be prepared by reductive amination of piperidin-4-one with formaldehyde and ammonium formate.

    Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine to form the furan-3-carbonyl-piperidin-4-ylmethyl intermediate.

    Final coupling: The intermediate is then coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: Could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(difluoromethyl)benzamide
  • N-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the piperidine ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)16-4-2-1-3-15(16)17(25)23-11-13-5-8-24(9-6-13)18(26)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGDMEQSBHYCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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